Cas no 5270-76-8 (1-(2-chlorophenyl)-4-(furan-2-ylmethyl)piperazine)

1-(2-chlorophenyl)-4-(furan-2-ylmethyl)piperazine structure
5270-76-8 structure
Product Name:1-(2-chlorophenyl)-4-(furan-2-ylmethyl)piperazine
CAS No:5270-76-8
MF:C15H17ClN2O
MW:276.761282682419
CID:1578438
PubChem ID:785900
Update Time:2025-04-21

1-(2-chlorophenyl)-4-(furan-2-ylmethyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)-4-(furan-2-ylmethyl)piperazine
    • WHTVSHHCWHMESK-UHFFFAOYSA-N
    • HMS2826I21
    • 5270-76-8
    • SR-01000202712
    • SR-01000202712-1
    • SMR000496077
    • MLS001000492
    • CHEMBL1374139
    • AB00078501-01
    • CCG-328928
    • DTXSID40967148
    • 1-(2-Chlorophenyl)-4-[(furan-2-yl)methyl]piperazine
    • Cambridge id 5270768
    • 1-(2-chlorophenyl)-4-(2-furylmethyl)piperazine
    • Oprea1_044058
    • Inchi: 1S/C15H17ClN2O/c16-14-5-1-2-6-15(14)18-9-7-17(8-10-18)12-13-4-3-11-19-13/h1-6,11H,7-10,12H2
    • InChI Key: WHTVSHHCWHMESK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1N1CCN(CC2=CC=CO2)CC1

Computed Properties

  • Exact Mass: 276.10311
  • Monoisotopic Mass: 276.103
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 19.6Ų

Experimental Properties

  • Density: 1.225
  • Boiling Point: 378.3°C at 760 mmHg
  • Flash Point: 182.6°C
  • Refractive Index: 1.591
  • PSA: 19.62

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